molecular formula C8H6N4S B2967263 Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine CAS No. 105873-32-3

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine

Cat. No.: B2967263
CAS No.: 105873-32-3
M. Wt: 190.22
InChI Key: ILYYHBWLPJIMLM-UHFFFAOYSA-N
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Description

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine is a nitrogen- and sulfur-containing tricyclic heterocyclic compound of significant interest in medicinal and agrochemical research. This structural motif is a core scaffold in several bioactive molecules, most notably the commercial fungicide Tricyclazole, which is specifically used to control Magnaporthe grisea , the fungus responsible for rice blast disease . The unique benzothiazolotriazole structure is known to exhibit a broad range of biological activities, including antifungal, anti-inflammatory, and anticonvulsant properties, making it a valuable template for developing new therapeutic and agrochemical agents . The primary research value of this specific 3-amine derivative lies in its functional handle for further chemical exploration. The amine group at the 3-position allows for straightforward synthetic modification, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This is crucial for optimizing biological activity, improving physicochemical properties, and understanding the mechanism of action of this compound class. Researchers utilize this compound and its derivatives in hit-to-lead optimization campaigns, often focusing on its potential to interact with various enzymatic targets. It is supplied as a high-purity solid for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c9-7-10-11-8-12(7)5-3-1-2-4-6(5)13-8/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYHBWLPJIMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine can be achieved through several methods. One common approach involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . Another method utilizes a tandem intermolecular C-N bond and intramolecular C-S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides, with copper(II) chloride dihydrate as a catalyst in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide intermediates.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the heterocyclic core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or iodine, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide or water, and catalysts such as copper(II) chloride dihydrate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield disulfide derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic core.

Mechanism of Action

The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine involves interactions with various molecular targets and pathways. For instance, the compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives exhibit highly variable yields depending on substituent positioning. For example, compound 3d (17% yield) suffers from dehalogenation, while 3b achieves 72% yield due to optimized conditions .
  • Thiazolidinone-appended hybrids demonstrate superior yields (60–85%) via one-pot synthesis, highlighting the efficiency of green chemistry approaches .

Methodological Comparisons

Key Observations :

  • The oxidative cyclization method (C–H functionalization) offers broad substrate tolerance but suffers from inconsistent yields due to reagent instability .
  • Photochemical routes are environmentally problematic due to CCl₄ usage, whereas thiazolidinone hybrid synthesis employs ethanol, aligning with green chemistry principles .

Table 3: Bioactivity Profiles of Similar Compounds

Compound Class Biological Activity Potency (MIC or IC₅₀) Key Findings Reference
Benzo[4,5]thiazolo-triazoles Antimicrobial MIC: 12.5–50 µg/mL Active against S. aureus and E. coli
1,2,3-Triazolo-benzothiazoles Antitumor (Microtubule inhibition) IC₅₀: 0.1–5 µM Selective cytotoxicity in lung cancer
Imidazo[2,1-b]benzothiazoles Immunosuppressive IC₅₀: 10–100 nM Potent IL-2 inhibition

Key Observations :

  • Benzo[4,5]thiazolo-triazoles show moderate antimicrobial activity, while thiazolidinone hybrids enhance potency due to synergistic effects .

Biological Activity

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine is a nitrogen- and sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Synthesis of this compound Derivatives

Several synthetic routes have been developed for the preparation of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles. A notable method involves C-H bond functionalization and oxidative cyclization:

  • C-H Bond Functionalization : This method utilizes a mercaptophenyl moiety which is oxidized to a disulfide intermediate. Subsequent intramolecular ring closure yields the desired tricyclic compound with good to excellent yields .
  • Tandem Intermolecular C–N and Intramolecular C–S Bond Formation : A convenient synthesis using copper catalysts in aqueous conditions has also been reported, yielding various derivatives efficiently .

Table 1: Summary of Synthetic Routes

MethodKey FeaturesReference
C-H Bond FunctionalizationHigh functional group tolerance; good yields
Tandem C–N and C–S Bond FormationEfficient; uses copper catalyst in water

Antitumor Activity

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles have shown significant cytotoxicity against various cancer cell lines. A study evaluated a novel set of S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles against Hep3B (hepatocellular carcinoma), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. The results indicated that compounds 13c and 13f-13i exhibited IC50 values ranging from 3.17 to 14.18 μM .

The mechanism underlying the antitumor activity involves the activation of caspase-3/7 pathways leading to apoptosis in treated cells. Flow cytometric analysis confirmed that compound 13i induced apoptosis in a dose-dependent manner .

Antifungal and Antimicrobial Properties

Certain derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit antifungal properties. For instance, tricyclazole is a commercially available fungicide used to combat rice blast disease . Other derivatives have demonstrated antibacterial activity against various pathogens.

Anticonvulsant Activity

Research indicates that some benzo[4,5]thiazolo derivatives possess anticonvulsant properties. In particular, compounds with specific structural modifications have shown promise in reducing seizure activity in animal models .

Kinase Inhibition

Recent studies have highlighted the potential of benzo[4,5]thiazolo derivatives as kinase inhibitors. The most active compound from a series tested inhibited CDK2/Cyclin A1 with an IC50 of 4.65 μM . This suggests potential applications in cancer therapy targeting specific signaling pathways.

Table 2: Biological Activities of Selected Derivatives

Compound IDActivity TypeIC50 (μM)Mechanism/Notes
13cAntitumor3.17Induces apoptosis via caspase activation
13iAntitumor14.18Apoptosis-inducing; inhibits CDK2/Cyclin A1
TricyclazoleAntifungalN/AUsed for rice blast treatment
Compound XAnticonvulsantN/AReduces seizure activity

Case Studies and Research Findings

A series of studies have documented the biological activities of benzo[4,5]thiazolo derivatives:

  • Cytotoxicity Evaluation : In vitro studies conducted by the National Cancer Institute (NCI) screened multiple compounds against 60 cancer cell lines revealing promising candidates for further development .
  • Mechanistic Insights : Mechanistic studies have elucidated pathways involved in the apoptosis induced by these compounds, providing insights into their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine derivatives, and what are their key challenges?

  • Methodological Answer : A widely used approach involves C-H bond functionalization of disulfide intermediates . Starting from commercially available precursors like 2-mercaptoaniline derivatives, the synthesis proceeds via nucleophilic aromatic substitution and cyclization under heated conditions (e.g., 150°C for 16 hours in DMF with N,N-dimethylformamide dihydrochloride). However, challenges include inconsistent yields (e.g., 41% for derivative 9g) and decomposition risks due to loss of protective groups (e.g., p-methoxyphenyl groups) during cyclization . Alternative routes involve coupling triazole intermediates with substituted benzaldehydes via reflux in ethanol with glacial acetic acid, but these may require optimization to suppress side reactions .

Q. Which spectroscopic techniques are typically employed to characterize this compound derivatives, and what structural features do they confirm?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ calcd 326.0519 vs. found 326.0517 for 3-(4-chlorobenzyl) derivatives) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C-N stretches (e.g., peaks at 1489 cm⁻¹ for triazole rings) and C-S vibrations in thiazole moieties .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and substituent effects (e.g., shifts for methoxy or halogen groups) .

Q. What are the primary challenges in achieving high-purity this compound derivatives?

  • Methodological Answer : Key issues include:

  • Side reactions during cyclization : Unprotected thiol groups may lead to self-condensation, requiring protective strategies (e.g., p-methoxyphenyl groups) .
  • Purification difficulties : Column chromatography is often necessary to isolate target compounds from byproducts (e.g., decomposed intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and stability of this compound derivatives during synthesis?

  • Methodological Answer :

  • Temperature and Time : Lowering reaction temperatures (e.g., 130°C instead of 150°C) and reducing reaction times can mitigate decomposition. For example, heating disulfide intermediates for 8–12 hours instead of 16 hours may improve stability .
  • Protective Group Selection : Using electron-donating groups (e.g., methoxy) enhances intermediate stability during cyclization. Sodium borohydride (NaBH₄) reduction of disulfides to thiols can also prevent unwanted oxidation .
  • Solvent Optimization : Polar aprotic solvents like DMF favor cyclization, while ethanol or acetonitrile may reduce side reactions in coupling steps .

Q. What mechanistic insights explain the functional group compatibility in C-H bond functionalization strategies for synthesizing these derivatives?

  • Methodological Answer : The C-H activation mechanism involves coordination of disulfide intermediates to transition metals (e.g., Pd or Cu), enabling regioselective bond formation. Electron-withdrawing groups (e.g., nitro or halogens) on aromatic rings increase electrophilicity, facilitating cyclization. Computational studies (e.g., DFT calculations) can predict regioselectivity and guide substituent selection .

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives, particularly antimicrobial properties?

  • Methodological Answer :

  • In vitro Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., Staphylococcus aureus or Candida albicans). Derivatives with electron-deficient aromatic rings (e.g., chloro or trifluoromethyl groups) often show enhanced activity due to improved membrane penetration .
  • Structure-Activity Relationship (SAR) Studies : Compare activity across derivatives with varying substituents (e.g., 4-chlorobenzyl vs. methoxyphenyl groups) to identify key pharmacophores .

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational models for novel derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine experimental data (e.g., HRMS, NMR) with computational tools like Gaussian or ORCA for geometry optimization and spectral simulation. Discrepancies in IR peaks (e.g., unexpected C=O stretches) may indicate impurities or tautomeric forms .
  • X-ray Crystallography : Resolve ambiguous structures by obtaining single-crystal data, particularly for derivatives with complex substitution patterns .

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